Cas no 41404-59-5 (2,6-Dibromo-3-fluoropyridine)

2,6-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its bromine and fluorine substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-withdrawing nature of the halogens facilitates nucleophilic aromatic substitution, enabling selective functionalization. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and specialty chemicals due to its stability and predictable reactivity. High purity grades ensure consistent performance in demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
2,6-Dibromo-3-fluoropyridine structure
2,6-Dibromo-3-fluoropyridine structure
Product Name:2,6-Dibromo-3-fluoropyridine
CAS No:41404-59-5
MF:C5H2Br2FN
MW:254.882483005524
MDL:MFCD13185513
CID:1024823
PubChem ID:52911237
Update Time:2025-10-30

2,6-Dibromo-3-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-3-fluoropyridine
    • 2,6-Dibrom-3-fluorpyridin
    • QC-7035
    • DB-364409
    • CS-0063834
    • MFCD13185513
    • A873063
    • 2 pound not6-Dibromo-3-fluoropyridine
    • 41404-59-5
    • GOAOEPAQKOERAT-UHFFFAOYSA-N
    • SB52224
    • AS-20069
    • SCHEMBL1205413
    • AKOS015835827
    • DTXSID40680567
    • DTXCID80631316
    • MDL: MFCD13185513
    • Inchi: 1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H
    • InChI Key: GOAOEPAQKOERAT-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(N=1)Br)F

Computed Properties

  • Exact Mass: 252.85400
  • Monoisotopic Mass: 252.85380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 2.137±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 73-74°C
  • Boiling Point: 233.8±35.0 ºC (760 Torr),
  • Flash Point: 95.2±25.9 ºC,
  • Solubility: Slightly soluble (1.9 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 2.74570

2,6-Dibromo-3-fluoropyridine Security Information

2,6-Dibromo-3-fluoropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-Dibromo-3-fluoropyridine Production Method

2,6-Dibromo-3-fluoropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:41404-59-5)2,6-Dibromo-3-fluoropyridine
Order Number:A873063
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):203.0/375.0/751.0
Email:sales@amadischem.com

Additional information on 2,6-Dibromo-3-fluoropyridine

Introduction to 2,6-Dibromo-3-fluoropyridine (CAS No. 41404-59-5)

2,6-Dibromo-3-fluoropyridine is a fluorinated pyridine derivative with the chemical formula C₅H₂Br₂FN. This compound, identified by its CAS number 41404-59-5, has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential applications. As a key intermediate in organic synthesis, it plays a crucial role in the development of novel compounds targeting various biological pathways.

The molecular structure of 2,6-Dibromo-3-fluoropyridine features a pyridine ring substituted with two bromine atoms at the 2- and 6-positions and a fluorine atom at the 3-position. This specific arrangement imparts unique electronic and steric characteristics, making it a valuable building block for constructing more complex molecules. The presence of both bromine and fluorine atoms enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

In recent years, 2,6-Dibromo-3-fluoropyridine has been extensively studied for its applications in medicinal chemistry. Its fluorinated pyridine core is a common motif in many bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. The bromine substituents provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing carbon-carbon and carbon-nitrogen bonds in drug candidates.

One of the most compelling aspects of 2,6-Dibromo-3-fluoropyridine is its utility in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often critical in cellular signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. By leveraging the reactivity of 2,6-Dibromo-3-fluoropyridine, researchers have developed novel inhibitors that disrupt aberrant signaling networks by binding to specific protein targets.

Recent advancements in computational chemistry have further highlighted the potential of 2,6-Dibromo-3-fluoropyridine as a scaffold for drug discovery. Machine learning models have been trained to predict the binding affinities of fluorinated pyridines to biological targets, enabling rapid screening of virtual libraries derived from this compound. Such computational approaches have accelerated the identification of lead compounds with high therapeutic potential.

The agrochemical industry has also benefited from the use of 2,6-Dibromo-3-fluoropyridine as an intermediate in the development of novel pesticides. Its structural features contribute to the efficacy of crop protection agents by enhancing their binding affinity to target enzymes and receptors in pests. Additionally, the fluorine atom can improve metabolic stability, leading to longer-lasting formulations that require fewer applications.

From a synthetic chemistry perspective, 2,6-Dibromo-3-fluoropyridine offers a unique platform for exploring new reaction methodologies. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing pyridine derivatives without relying on pre-functionalized substrates. By employing 2,6-Dibromo-3-fluoropyridine, chemists can access previously inaccessible scaffolds through direct C-H bond transformations.

The versatility of 2,6-Dibromo-3-fluoropyridine extends to its role in material science. Fluorinated pyridines are known to exhibit interesting electronic properties when incorporated into organic semiconductors or liquid crystals. Researchers have explored its use in developing organic light-emitting diodes (OLEDs) and photovoltaic materials, where its electron-withdrawing nature contributes to charge transport efficiency.

In conclusion,2,6-Dibromo-3-fluoropyridine (CAS No. 41404-59-5) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new synthetic strategies and biological targets,2,6-Dibromo-3-fluoropyridine is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41404-59-5)2,6-Dibromo-3-fluoropyridine
A873063
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):203.0/375.0/751.0
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